N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N'-(5-Chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by three key structural elements:
- Aromatic substituent: A 5-chloro-2-methoxyphenyl group, which introduces electron-withdrawing (Cl) and electron-donating (OCH₃) moieties.
- Linker: An ethanediamide (-NH-C(=O)-C(=O)-NH-) bridge, enabling hydrogen bonding and conformational flexibility.
Its structure aligns with derivatives explored in medicinal chemistry for enzyme inhibition .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-25-11-3-4-15-12-14(5-7-18(15)25)9-10-23-20(26)21(27)24-17-13-16(22)6-8-19(17)28-2/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNOXAWXNPUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula: C21H24ClN2O2
- Molecular Weight: 368.88 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to act as a modulator of neurotransmitter systems, particularly those involved in pain and mood regulation. The compound's structure suggests it may have affinity for receptors such as:
- Serotonin Receptors : Potentially influencing mood and anxiety.
- Dopamine Receptors : Implicated in reward and pleasure pathways.
Pharmacodynamics
Pharmacodynamic studies indicate that this compound exhibits:
- Antinociceptive Effects : Demonstrated in animal models where it reduced pain responses.
- Anxiolytic Properties : Shown to decrease anxiety-like behaviors in rodent models.
Biological Activity Data
| Activity Type | Measurement | Reference |
|---|---|---|
| IC50 (Antinociceptive) | 23 nM | |
| Anxiolytic Behavior | Significant reduction in anxiety-like responses |
Case Study 1: Antinociceptive Activity
In a study involving mice subjected to formalin-induced pain, administration of the compound resulted in a significant decrease in pain scores compared to controls. This suggests a potent antinociceptive effect mediated possibly through central nervous system pathways.
Case Study 2: Anxiolytic Effects
A separate study assessed the anxiolytic effects using the elevated plus maze test. Mice treated with the compound spent significantly more time in the open arms compared to untreated controls, indicating reduced anxiety levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on Aromatic Rings
The 5-chloro-2-methoxyphenyl group distinguishes the target compound from structurally related analogs:
- Quinolinyl Oxamide Derivative (QOD): N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide () replaces the chloro-methoxyphenyl with a benzodioxol group.
- PQ401: 1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea () shares the 5-chloro-2-methoxyphenyl group but employs a urea linker instead of ethanediamide. Urea’s hydrogen-bonding capacity differs from ethanediamide, which may influence kinase selectivity .
Core Scaffold and Linker Modifications
- Ethanediamide vs. Carboxamide/Indole Derivatives: The target’s ethanediamide linker contrasts with indole carboxamide derivatives (ICDs) like N-{3-[(biphenyl-4-yl carbonyl)amino]propyl}-1H-indole-2-carboxamide (). ICDs leverage indole’s planar aromaticity for hydrophobic interactions, whereas the ethanediamide linker offers dual amide bonds for polar interactions .
- Compound: N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide replaces the tetrahydroquinoline with a dihydroindole and introduces a piperazinyl group.
Comparative Structural and Functional Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
